molecular formula C10H11BrO3 B6178986 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde CAS No. 1586014-35-8

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde

Cat. No.: B6178986
CAS No.: 1586014-35-8
M. Wt: 259.1
InChI Key:
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Description

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzaldehyde, featuring bromine, methoxy, and methyl substituents on the aromatic ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4,6-dimethoxy-2-methylbenzaldehyde using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other nucleophiles in appropriate solvents.

Major Products Formed

    Oxidation: 3-bromo-4,6-dimethoxy-2-methylbenzoic acid.

    Reduction: 3-bromo-4,6-dimethoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde is used in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4,6-dimethoxy-2-methylbenzaldehyde depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the aldehyde group and the electron-withdrawing bromine atom. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-4-methylbenzaldehyde
  • 4-bromo-2,6-dimethoxybenzaldehyde
  • 2,4-dimethoxybenzaldehyde

Uniqueness

3-bromo-4,6-dimethoxy-2-methylbenzaldehyde is unique due to the combination of bromine, methoxy, and methyl substituents on the benzaldehyde core. This unique structure imparts specific reactivity and properties that are valuable in various synthetic and research applications.

Properties

CAS No.

1586014-35-8

Molecular Formula

C10H11BrO3

Molecular Weight

259.1

Purity

95

Origin of Product

United States

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